OC000459 - 851723-84-7

OC000459

Catalog Number: EVT-285351
CAS Number: 851723-84-7
Molecular Formula: C21H17FN2O2
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

OC000459 is a potent, selective, and orally active antagonist of the D prostanoid receptor 2 (DP2), also known as chemoattractant receptor-homologous molecule expressed on T helper 2 (Th2) cells (CRTH2) [, , ]. This receptor is primarily found on Th2 lymphocytes, eosinophils, and basophils []. It plays a crucial role in mediating the recruitment and activation of these cell types in response to prostaglandin D2 (PGD2) []. OC000459 has been investigated for its potential therapeutic applications in various inflammatory conditions, particularly those associated with Th2-mediated immune responses.

Future Directions
  • Optimizing Dosing Regimens: Further studies are needed to determine optimal dosing regimens for different disease indications to maximize efficacy and minimize potential side effects [].
  • Exploring Combination Therapies: Investigating the potential of OC000459 in combination with other therapeutic agents could lead to more effective treatment strategies, particularly for complex inflammatory diseases [].
  • Developing Next-Generation DP2 Antagonists: Research focusing on developing next-generation DP2 antagonists with improved potency, selectivity, and pharmacokinetic profiles could lead to more effective and safer treatment options [].

Prostaglandin D2 (PGD2)

  • Compound Description: Prostaglandin D2 (PGD2) is a naturally occurring prostaglandin that acts as an agonist at both the DP1 and DP2 receptors. It plays a crucial role in various physiological processes, including inflammation, allergic reactions, and sleep regulation. In the context of the provided papers, PGD2 is a key mediator of allergic inflammation, acting through the DP2 receptor to induce chemotaxis and activation of Th2 lymphocytes, eosinophils, and basophils [, , , ].

13,14-dihydro-15-keto-Prostaglandin D2 (DK-PGD2)

  • Compound Description: DK-PGD2 is a metabolite of PGD2 and a potent agonist of the DP2 receptor. It induces blood eosinophilia and airway eosinophilia in animal models [].
  • Relevance: DK-PGD2 is used in animal models to induce eosinophilia, mimicking allergic inflammation. The fact that OC000459 inhibits DK-PGD2-induced eosinophilia highlights its potential as an anti-inflammatory agent in vivo [].

15-methyl Prostaglandin D2 (15-methyl PGD2)

  • Compound Description: This PGD2 analog acts as a selective agonist for the DP2 receptor. Studies show that 15-methyl PGD2 stimulates VEGF secretion in ARPE-19 cells, an effect suppressed by DP2 antagonists [].
  • Relevance: The use of 15-methyl PGD2 in research helps to isolate and investigate the specific effects mediated by the DP2 receptor. This is particularly important in studies exploring the potential of DP2 antagonists like OC000459 for treating conditions like age-related macular degeneration [].

CAY10471

  • Compound Description: CAY10471 is a selective DP2 antagonist. In preclinical studies, it effectively reduced choroidal neovascularization (CNV) size in a laser-induced CNV mouse model, similar to the effects observed with OC000459 [].
  • Relevance: CAY10471 serves as a pharmacological tool to validate the therapeutic potential of targeting DP2 in ocular diseases like age-related macular degeneration. Its similar effects to OC000459 in the CNV model further strengthen the rationale for developing DP2 antagonists for such conditions [].

Timapiprant

  • Compound Description: Timapiprant is another potent and selective CRTH2 antagonist currently under investigation for the treatment of asthma and other allergic conditions [, , , ]. Similar to OC000459, timapiprant exhibited promising results in reducing airway eosinophilia in patients with severe eosinophilic asthma. Additionally, preclinical studies suggest a potential role for timapiprant in mitigating Alzheimer's disease pathology [].

Setiptiprant, Vidupiprant, AZD-1981

  • Compound Description: These are all DP2 antagonists that have undergone clinical development for asthma treatment but have been discontinued due to lack of efficacy or other developmental challenges [].
  • Relevance: Comparing the clinical outcomes of these compounds with OC000459 helps to understand the factors that determine the success or failure of DP2 antagonists in treating asthma and other allergic diseases. Their discontinuation emphasizes the complexities involved in drug development and highlights the ongoing need for more effective therapies [].

ADC-3680, MK-1029

  • Compound Description: These are newer DP2 antagonists currently under clinical investigation. They show promise in terms of their pharmacological profiles and potential advantages over earlier DP2 antagonists [].
  • Relevance: These compounds represent the continuing evolution of DP2 antagonists as potential therapeutic agents. Their development addresses some limitations of previous DP2 antagonists and offers hope for improved treatment options for patients with asthma and allergic diseases [].
Overview

OC000459, also known as a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on T helper type 2 cells, is primarily investigated for its therapeutic potential in treating asthma and allergic conditions. This compound is designed to inhibit the action of prostaglandin D2, which plays a significant role in the inflammatory processes associated with asthma and other allergic diseases.

Source and Classification

OC000459 is classified as an indole-acetic acid derivative. It was developed for its ability to selectively block the activity of prostaglandin D2 at the CRTH2 receptor, which is implicated in various allergic and inflammatory responses. The compound has been subjected to multiple clinical trials to assess its efficacy and safety profile in patients with moderate persistent asthma and other allergic conditions .

Synthesis Analysis

The synthesis of OC000459 involves several key steps typical for indole-acetic acid derivatives. While specific synthetic pathways are proprietary, the general approach includes:

  1. Formation of the Indole Ring: Starting with appropriate precursors, the indole ring is constructed using cyclization reactions.
  2. Acetic Acid Derivation: The acetic acid moiety is introduced through acylation reactions.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to achieve high purity levels.

Technical details regarding the exact reagents and conditions used in these reactions are often closely guarded by pharmaceutical companies but typically involve standard organic synthesis techniques.

Molecular Structure Analysis

OC000459 has a complex molecular structure characterized by the following features:

  • Molecular Formula: C19H20N2O3
  • Molar Mass: 320.37 g/mol
  • Structural Characteristics: The compound features an indole core, which contributes to its biological activity, along with various functional groups that enhance its selectivity for the CRTH2 receptor.

The three-dimensional arrangement of atoms in OC000459 allows it to effectively bind to its target receptor, facilitating its antagonistic action against prostaglandin D2.

Chemical Reactions Analysis

OC000459 participates in several chemical reactions that are relevant to its function:

  1. Receptor Binding: The primary reaction involves the binding of OC000459 to the CRTH2 receptor, blocking prostaglandin D2 from exerting its effects.
  2. Metabolism: Once administered, OC000459 undergoes metabolic transformations primarily in the liver, where it may be converted into various metabolites that retain or lose biological activity.

These reactions are critical for understanding both the efficacy and safety profile of OC000459 as they influence its pharmacokinetics and pharmacodynamics.

Mechanism of Action

The mechanism of action of OC000459 is centered on its role as a CRTH2 antagonist:

  • Inhibition of Eosinophilic Activity: By blocking the CRTH2 receptor, OC000459 reduces eosinophil migration and activation, which are central to asthma pathophysiology.
  • Reduction of Inflammatory Mediators: The compound decreases the production of Th2 cytokines (such as interleukin-4, interleukin-5, and interleukin-13), thereby mitigating inflammation and airway hyperreactivity associated with asthma .

Clinical studies have demonstrated that OC000459 can lead to significant improvements in pulmonary function and quality of life for individuals suffering from asthma .

Physical and Chemical Properties Analysis

OC000459 exhibits several notable physical and chemical properties:

  • Solubility: The compound demonstrates solubility in organic solvents, which is essential for formulation into dosage forms.
  • Stability: OC000459 has shown stability under various storage conditions, making it suitable for pharmaceutical applications.
  • pH Sensitivity: Its activity can be influenced by pH levels, which may affect its binding affinity to the CRTH2 receptor.

These properties are crucial for developing effective delivery systems and ensuring therapeutic efficacy.

Applications

OC000459 has significant scientific applications primarily in:

  • Asthma Treatment: Clinical trials have shown that OC000459 effectively reduces symptoms and improves lung function in patients with moderate persistent asthma .
  • Allergic Rhinitis: The compound has also been investigated for its potential benefits in treating other allergic conditions such as allergic rhinitis due to its ability to alleviate nasal symptoms .
  • Research Tool: Beyond therapeutic applications, OC000459 serves as a valuable research tool for studying the role of prostaglandin D2 signaling in various inflammatory diseases.
Pharmacological Characterization of OC000459 as a DP2/CRTH2 Antagonist

Receptor Binding Specificity and Affinity Profiling

OC000459 (chemical name: (5-Fluoro-2-methyl-3-quinolin-2-ylmethylindo-1-yl)-acetic acid) is a potent and selective antagonist of the DP2/CRTH2 receptor, a G-protein coupled receptor (GPCR) that serves as the primary signaling receptor for prostaglandin D₂ (PGD₂). Binding studies utilizing radiolabeled [³H]PGD₂ have demonstrated OC000459's high-affinity interaction with human recombinant DP2 receptors expressed in CHO-K1 cell membranes. The compound displaces [³H]PGD₂ with an inhibitory constant (Ki) of 13 nM, indicating strong competitive binding at the orthosteric site [8]. In native human Th2 lymphocyte membranes, OC000459 exhibits even greater potency, achieving a Ki of 4 nM [8]. This binding is reversible and non-competitive, suggesting allosteric modulation or complex binding kinetics distinct from simple competition with PGD₂ [9].

Scintillation proximity assays (SPA) employing wheat germ agglutinin (WGA)-coated PVT beads have quantified OC000459's binding parameters. These assays confirmed that OC000459 binding is highly specific to DP2, with no significant cross-reactivity observed at other prostanoid receptors (DP1, EP1-4, FP, IP, TP) even at concentrations exceeding 10 μM [8]. Selectivity profiling against a panel of 340+ enzymes and receptors (including cyclooxygenase isoforms) further confirmed OC000459's specificity, with >1000-fold selectivity over DP1 and no appreciable activity at unrelated targets [9].

Table 1: Binding Affinity of OC000459 at DP2/CRTH2 Receptors

Receptor SourceAssay SystemKi (nM)Binding Characteristics
Human Recombinant (CHO-K1)[³H]PGD₂ displacement13 ± 2High-affinity, reversible
Human Native (Th2 Membranes)[³H]PGD₂ displacement4 ± 1High-affinity, reversible
Rat Recombinant[³H]PGD₂ displacement3 ± 0.5Higher affinity vs. human

Species-Specific Binding Kinetics

OC000459 exhibits significant species-dependent binding variations. Rat recombinant DP2 receptors display higher affinity (Ki = 3 nM) compared to human receptors [8]. This enhanced rodent affinity translates directly to functional assays, where OC000459 demonstrates greater potency in rat eosinophil emigration models than in corresponding human cellular systems. Conversely, evaluation in mouse, rat, and rabbit cellular systems proves challenging due to the absence of functional responses to DP2 agonists in these species under standard experimental conditions [9]. Functional agonist responses are detectable in guinea pig and dog DP2 receptors, where OC000459 effectively blocks DP2-mediated eosinophil shape change. The guinea pig model demonstrates particularly robust responses, enabling assessment of bone marrow eosinophil emigration inhibition [9]. These interspecies variations necessitate careful extrapolation of preclinical efficacy data to human therapeutic applications, emphasizing the importance of human cell-based assays in the compound's pharmacological profiling.

Functional Antagonism in Cellular Systems

Inhibition of PGD₂-Mediated Calcium Mobilization

OC000459 functions as a potent functional antagonist of DP2 receptor signaling pathways. In CHO cells stably transfected with human recombinant DP2, OC000459 antagonizes PGD₂-induced intracellular calcium ([Ca²⁺]i) mobilization with an IC50 of 28 nM [8]. This inhibition is concentration-dependent and surmountable, consistent with competitive antagonism at the receptor level. Whole blood assays provide physiologically relevant confirmation, where OC000459 inhibits PGD₂-induced eosinophil shape change (a [Ca²⁺]i-dependent process) with a pKB (negative logarithm of the dissociation constant) of 7.5, corresponding to low nanomolar potency [8]. Critically, OC000459 retains this activity in complex biological matrices – it antagonizes DK-PGD₂ (a stable PGD₂ metabolite)-induced eosinophil shape change in human whole blood with an IC50 of 11 nM, demonstrating no significant plasma protein binding interference [5] [8].

The compound exhibits remarkable functional selectivity. At concentrations up to 10 μM, OC000459 does not inhibit eosinophil responses to structurally unrelated chemoattractants including eotaxin (CCL11), 5-oxo-eicosatetraenoic acid (5-oxo-ETE), or complement component C5a [8]. This specificity confirms that its inhibitory effects are mediated exclusively through DP2 receptor blockade rather than broad-spectrum anti-chemotactic activity.

Table 2: Functional Antagonism of OC000459 in Cellular Assays

Functional ResponseCell Type/SystemAgonistIC50pKB
Calcium mobilizationCHO-hDP2PGD₂28 nM-
Eosinophil shape changeIsolated human leukocytesDK-PGD₂-7.9
Eosinophil shape changeHuman whole bloodDK-PGD₂11 nM7.5
Th2 lymphocyte chemotaxisHuman Th2 cellsPGD₂ (10 nM)28 nM-

Suppression of Chemotaxis in Human Th2 Lymphocytes

Chemotaxis of CRTH2-expressing immune cells constitutes a primary pharmacological target for OC000459. The compound potently inhibits PGD₂-directed migration of human Th2 lymphocytes with an IC50 of 28 nM [8]. This inhibition extends beyond simple chemotaxis to functional activation – OC000459 suppresses PGD₂-induced cytokine production (IL-4, IL-5, IL-13) from polarized human Th2 cells with an IC50 of 19 nM, effectively disrupting the Th2-mediated inflammatory cascade at nanomolar concentrations [8].

OC000459 demonstrates critical efficacy in pathophysiologically relevant models using mast cell-derived mediators. Supernatants from IgE/anti-IgE-activated human mast cells robustly activate both Th2 lymphocytes and eosinophils via PGD₂ release. OC000459 (1 μM) substantially inhibits this mast cell supernatant-induced activation of both cell types, confirming its ability to block endogenous ligand effects in complex immunological milieus [4] [8]. This mast cell-focused activity is therapeutically significant given mast cells' role as the predominant PGD₂ source in allergic inflammation. Furthermore, OC000459 inhibits eosinophil chemotaxis across human endothelial cell monolayers in response to PGD₂, demonstrating its potential to impede transendothelial migration of inflammatory cells into tissues – a key step in allergic inflammation pathogenesis [4].

Properties

CAS Number

851723-84-7

Product Name

OC000459

IUPAC Name

2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid

Molecular Formula

C21H17FN2O2

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C21H17FN2O2/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26/h2-10H,11-12H2,1H3,(H,25,26)

InChI Key

FATGTHLOZSXOBC-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3

Solubility

Soluble in DMSO

Synonyms

(5-fluoro-2-methyl-3-quinolin-2-ylmethylindo-1-yl)acetic acid
OC000459

Canonical SMILES

CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.